

Technical Guide: Spectroscopic Data of 4-bromo-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-bromo-N,3-dimethylbenzenesulfonamide
Cat. No.:	B157639

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-bromo-N,3-dimethylbenzenesulfonamide** (CAS No. 923148-87-2). Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data, data from the closely related analog 4-bromo-N-methylbenzenesulfonamide for comparison, and detailed experimental protocols for acquiring and analyzing spectroscopic data.

Compound Information

Property	Value
IUPAC Name	4-bromo-N,3-dimethylbenzenesulfonamide
Synonyms	N-methyl-4-bromo-3-methylbenzenesulfonamide
CAS Number	923148-87-2
Molecular Formula	C ₈ H ₁₀ BrNO ₂ S
Molecular Weight	264.14 g/mol

Spectroscopic Data

While experimental spectra for **4-bromo-N,3-dimethylbenzenesulfonamide** are not readily available in the public domain, this section provides predicted Nuclear Magnetic Resonance (NMR) data and experimental data for a key structural analog, 4-bromo-N-methylbenzenesulfonamide, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **4-bromo-N,3-dimethylbenzenesulfonamide**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8	d	1H	Aromatic CH
~7.6	dd	1H	Aromatic CH
~7.5	d	1H	Aromatic CH
~4.5-5.0	q (broad)	1H	N-H
~2.6	d	3H	N-CH ₃
~2.5	s	3H	Ar-CH ₃

Note: Predicted data is based on standard chemical shift values and coupling constants for similar structures. Actual experimental values may vary.

Table 2: Experimental ^{13}C NMR Spectral Data for the Analog 4-bromo-N-methylbenzenesulfonamide[1]

Chemical Shift (δ , ppm)	Assignment
139.5	C-S
132.4	Aromatic CH
128.8	Aromatic CH
126.5	C-Br
29.5	N-CH ₃

Note: This data is for the analog compound and serves as a reference.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **4-bromo-N,3-dimethylbenzenesulfonamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3250	Medium	N-H stretch
3100-3000	Medium-Weak	Aromatic C-H stretch
2980-2850	Medium-Weak	Aliphatic C-H stretch
1350-1310	Strong	Asymmetric SO ₂ stretch
1170-1150	Strong	Symmetric SO ₂ stretch
1100-1000	Medium	C-N stretch
850-750	Strong	Aromatic C-H bend (out-of-plane)
600-500	Medium-Strong	C-S stretch, C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **4-bromo-N,3-dimethylbenzenesulfonamide**

m/z	Relative Intensity (%)	Assignment
263/265	High	[M] ⁺ (isotopic pattern for Br)
248/250	Medium	[M-CH ₃] ⁺
184/186	High	[M-SO ₂ NHCH ₃] ⁺
155	Medium	[SO ₂ NHCH ₃] ⁺

Table 5: Experimental Mass Spectrometry Data for the Analog 4-bromo-N-methylbenzenesulfonamide[1][2]

m/z	Assignment
249/251	$[M]^+$ (isotopic pattern for Br)

Experimental Protocols

Synthesis of 4-bromo-N,3-dimethylbenzenesulfonamide

A common synthetic route involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with methylamine.

Materials:

- 4-bromo-3-methylbenzenesulfonyl chloride
- Methylamine (e.g., 40% in water or as a gas)
- Anhydrous diethyl ether or dichloromethane
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Stir plate and magnetic stir bar
- Round bottom flask
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve 4-bromo-3-methylbenzenesulfonyl chloride in the chosen anhydrous solvent in a round bottom flask and cool the mixture in an ice bath.
- Slowly add an excess of methylamine solution to the stirred mixture.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.

- Quench the reaction by adding water and transfer the mixture to a separatory funnel.
- Extract the aqueous layer with the organic solvent.
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by recrystallization or column chromatography.

NMR Spectroscopy

Procedure for ^1H and ^{13}C NMR:

- Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.[3]
- Ensure the sample is fully dissolved; a secondary vial may be used for initial dissolution before transferring to the NMR tube.[3]
- If required for precise chemical shift referencing, add an internal standard such as tetramethylsilane (TMS).[3]
- Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
- Acquire the spectrum according to the instrument's standard operating procedures, ensuring proper shimming and tuning.[4][5]
- For ^{13}C NMR, a larger sample size (20-50 mg) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.[3]

IR Spectroscopy

Procedure for Thin Solid Film Method:

- Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[6]
- Apply a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[6]
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[6]
- Place the salt plate in the sample holder of the FT-IR spectrometer.[7]
- Acquire the infrared spectrum, typically in the range of 4000-400 cm^{-1} .
- Clean the salt plate thoroughly with an appropriate dry solvent after analysis.[6]

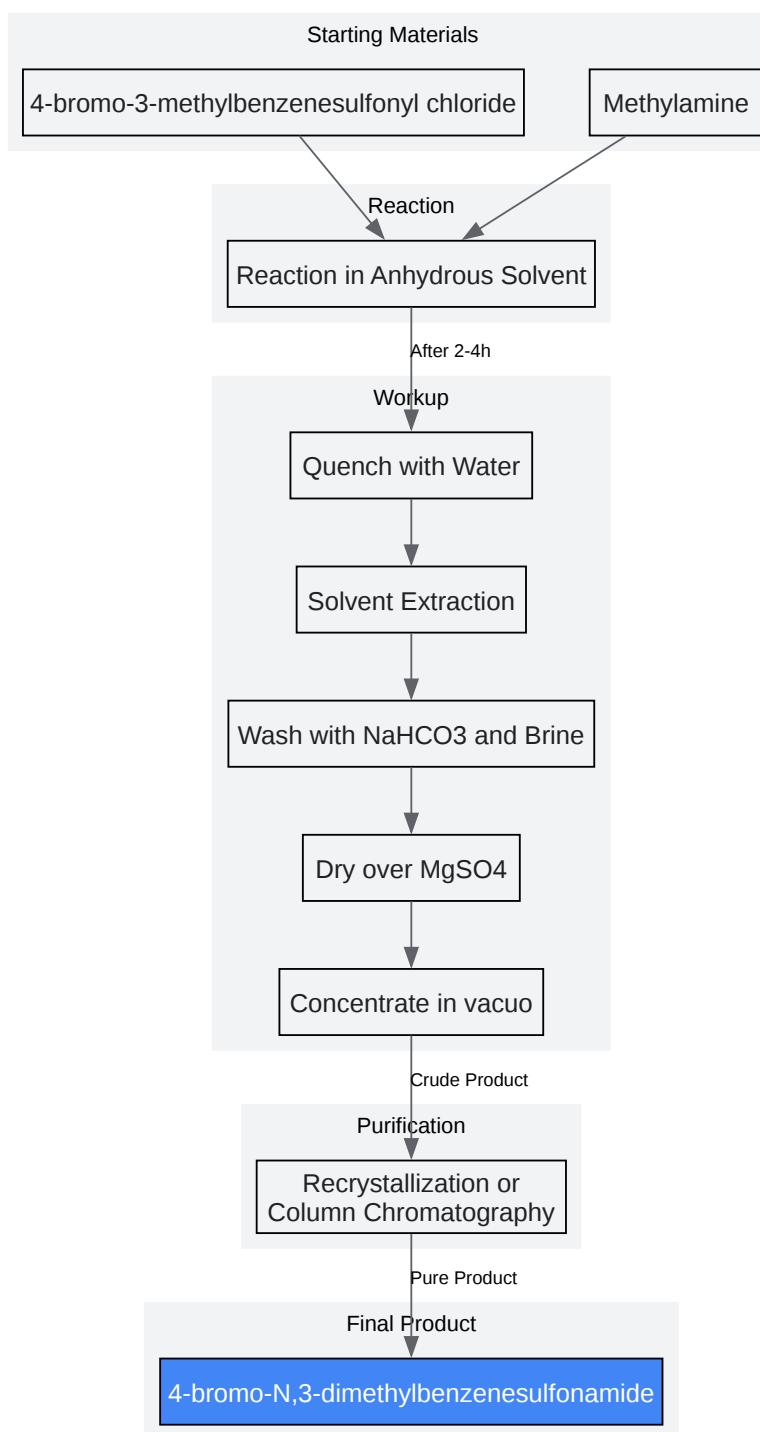
Mass Spectrometry

Procedure for Electrospray Ionization (ESI) Mass Spectrometry:

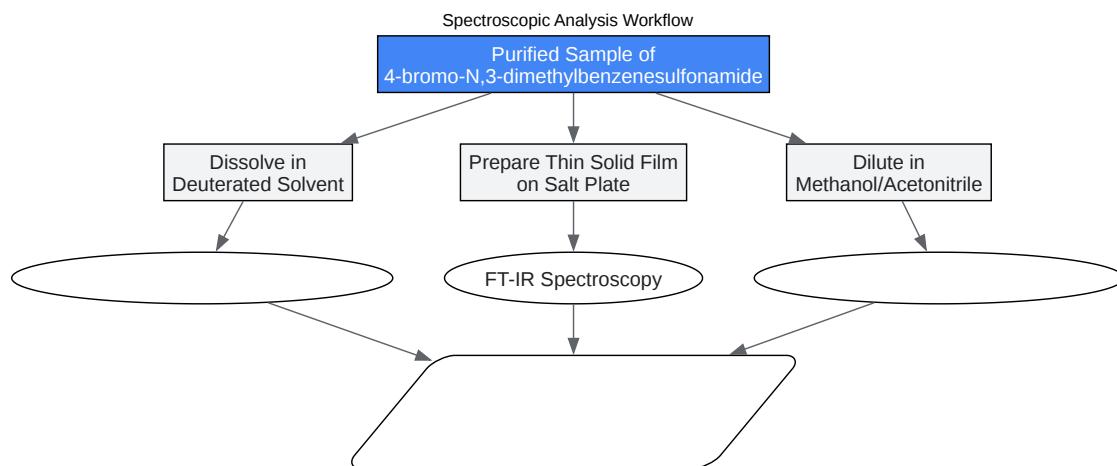
- Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.
- Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. For sulfonamides, positive ion mode is common.[8]
- For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation to observe the fragmentation pattern.

Mandatory Visualizations

Synthesis Workflow for 4-bromo-N,3-dimethylbenzenesulfonamide

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Caption: Synthesis workflow for **4-bromo-N,3-dimethylbenzenesulfonamide**.



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Caption: Workflow for the spectroscopic analysis of the synthesized compound.

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